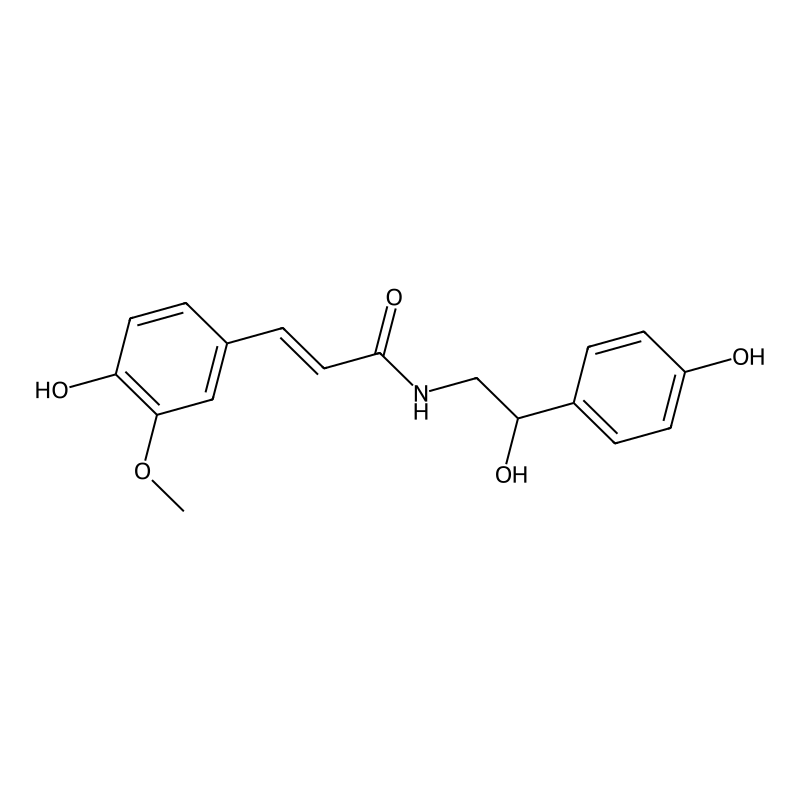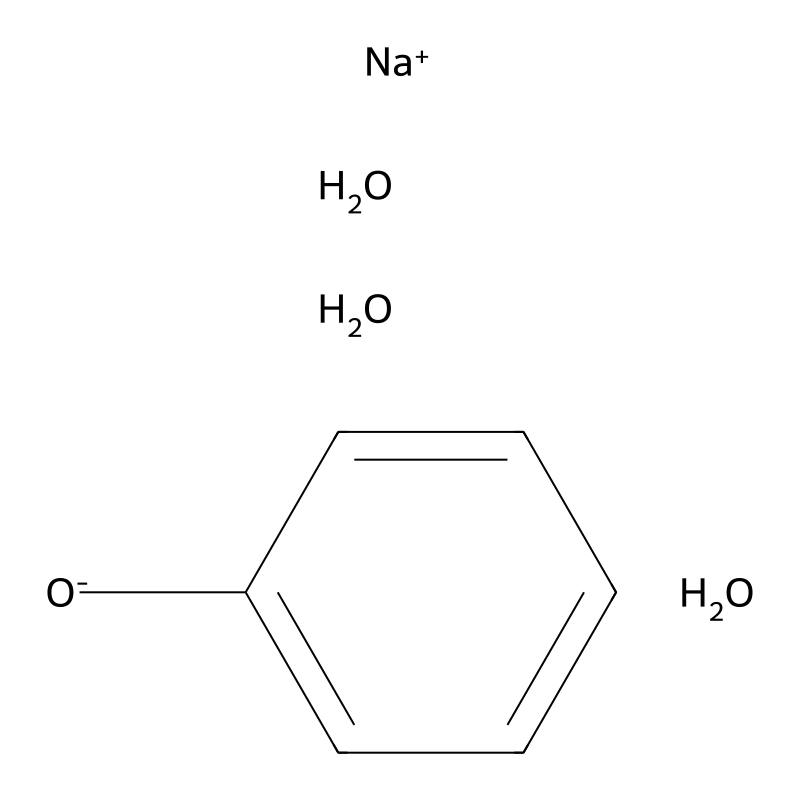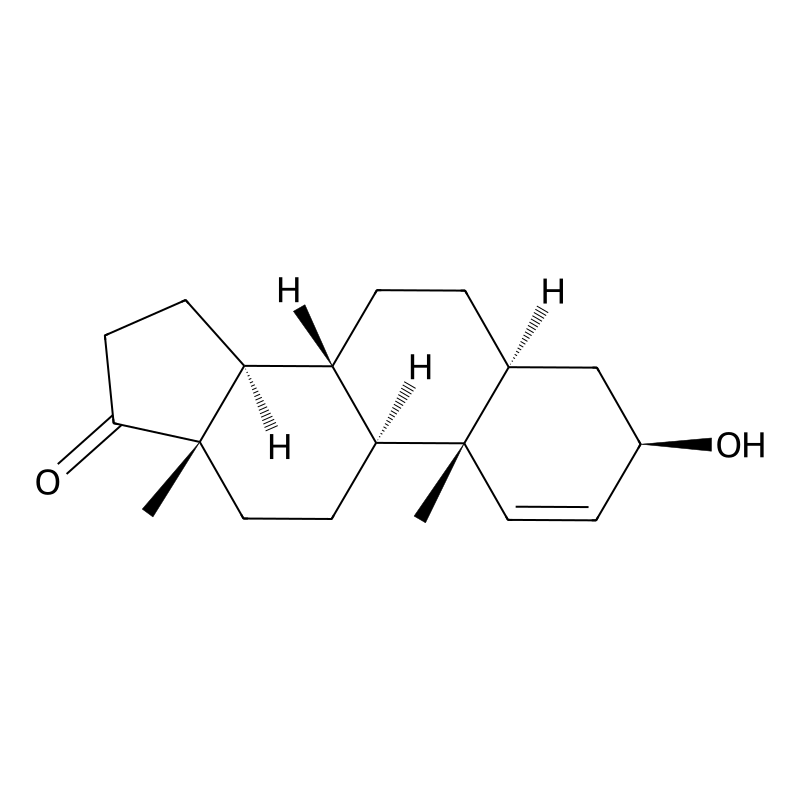4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]p...](/img/structure-2d/800/S1904308.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The triisopropylsilanyl group (Si(CH2CH(CH3)2)3) is a protecting group commonly used in organic synthesis. It can be attached to a molecule to prevent unwanted reactions at a specific site while allowing other functional groups to react. After the desired transformation, the silane group can be cleaved to regenerate the original functionality . 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could be a useful intermediate for the synthesis of more complex molecules containing the pyrrolo[2,3-b]pyridine core.
Medicinal Chemistry
The pyrrolo[2,3-b]pyridine scaffold is present in several bioactive molecules with diverse pharmacological properties . The methoxy group (OCH3) can further influence the molecule's interaction with biological targets. While the specific activity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine itself is unknown, it could be a starting point for the development of new drugs.
Material Science
Pyrrolopyridines can be used as building blocks in the design of functional materials. For example, they have been incorporated into polymers to create materials with interesting optical and electronic properties . The presence of the triisopropylsilanyl group in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could potentially influence how the molecule interacts with other components in a material.
4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolo[2,3-b]pyridine core, which is characterized by a fused pyrrole and pyridine structure. The presence of a methoxy group at the 4-position and a triisopropylsilanyl group at the 1-position contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural motifs that can interact with various biological targets.
The chemical reactivity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be explored through various electrophilic substitutions and functional group transformations. Notably, compounds in the pyrrolo[2,3-b]pyridine series have been shown to undergo:
- Nitration and bromination predominantly at the 3-position.
- Mannich reactions, leading to the formation of various derivatives.
- Reactions with aldehydes, resulting in di-substituted products.
- Ring expansions under specific conditions, transforming into other nitrogen-containing heterocycles like naphthyridines .
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including those similar to 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, exhibit significant biological activities. For instance:
- Certain derivatives have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One such derivative showed IC50 values in the nanomolar range against FGFR1-3, indicating strong potential as an anticancer agent .
- Additionally, these compounds have been evaluated for their effects on cell proliferation and apoptosis in cancer cell lines, showcasing their therapeutic potential.
The synthesis of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be approached through several methodologies:
- Madelung Synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine framework.
- Fischer Indole Synthesis: This classical method can be adapted to introduce substituents at specific positions on the pyrrole ring.
- Functional Group Transformations: The introduction of the methoxy and triisopropylsilanyl groups can be achieved through nucleophilic substitutions or coupling reactions with silanes.
These methods allow for the precise control over functionalization and yield various derivatives for further study .
The applications of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine are primarily found in medicinal chemistry:
- Drug Development: Its structural features make it a candidate for developing novel therapeutics targeting protein kinases and other signaling pathways involved in cancer progression.
- Chemical Probes: The compound can serve as a molecular probe in biochemical assays to study FGFR signaling pathways.
Interaction studies involving 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically focus on its binding affinity to specific receptors or enzymes:
- Kinase Inhibition: Investigations into its ability to inhibit FGFRs have revealed promising results, suggesting that it may disrupt pathways critical for tumor growth and metastasis.
- Cellular Interactions: Studies examining its effects on cell migration and invasion provide insights into its potential as an anti-metastatic agent.
Several compounds share structural similarities with 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | Methoxy group; Pyrrolo core | FGFR inhibition | Triisopropylsilanyl substitution enhances lipophilicity |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Bromo and iodo substituents | Moderate kinase inhibition | Halogenated variants may alter selectivity |
| 1H-Pyrrolo[2,3-b]pyridine | Base structure without substitutions | General kinase activity | Lacks specific functional groups for targeted action |
These comparisons illustrate how the triisopropylsilanyl group and methoxy substitution in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine enhance its pharmacological profile compared to simpler derivatives.








